N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxamide group, a methoxyphenoxyethyl side chain, and a methylsulfanyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-(methylsulfanyl)pyridine-3-carboxylic acid: This intermediate can be synthesized by the reaction of 2-chloropyridine-3-carboxylic acid with sodium methylthiolate.
Formation of the amide bond: The carboxylic acid intermediate is then reacted with 2-(4-methoxyphenoxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling agents, and solvent systems that are more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross cell membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-5-7-13(8-6-12)21-11-10-17-15(19)14-4-3-9-18-16(14)22-2/h3-9H,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFVKQRMCQIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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